4-(2-Thienyl)phenylboronic acid
Overview
Description
4-(2-Thienyl)phenylboronic acid is a chemical compound with the molecular formula C10H9BO2S. Its average mass is 204.053 Da and its monoisotopic mass is 204.041626 Da .
Synthesis Analysis
Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecule was investigated for its structural properties such as bond lengths, bond angles, and torsion angles .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a significant chemical reaction involving 4-(2-Thienyl)phenylboronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
4-(2-Thienyl)phenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 386.0±44.0 °C at 760 mmHg, and a flash point of 187.2±28.4 °C. It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Catalysis : Phenylboronic acids, including derivatives, have been used as catalysts in chemical reactions like dehydrative condensation and synthesis of tetrahydrobenzo[b]pyrans, contributing to efficient and environmentally friendly processes (Wang et al., 2018); (Nemouchi et al., 2012).
Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials are utilized in diagnostics and therapeutics, particularly due to their ability to form reversible complexes with polyols, including sugars, which is crucial for drug delivery systems and biosensors (Lan & Guo, 2019).
Imaging and Photodynamic Therapy : Phenylboronic acid-functionalized compounds have been developed for specific and efficient imaging of cell surface markers, such as sialic acids, and for use in photodynamic therapy, highlighting their potential in cancer diagnostics and treatment (Li & Liu, 2021).
Glucose-Responsive Drug Delivery : Phenylboronic acid-based materials are widely studied for constructing glucose-responsive systems for insulin delivery, offering potential advancements in diabetes management (Ma & Shi, 2014).
Antiviral Therapeutics : Modified nanoparticles with phenylboronic-acid groups have shown potential as antiviral inhibitors, especially against viruses like Hepatitis C, indicating a new direction for antiviral drug development (Khanal et al., 2013).
Gene Transfection : Phenylboronic acid-modified polyethylenimine significantly enhances gene delivery efficiency, demonstrating its potential in gene therapy applications (Peng et al., 2010).
Safety And Hazards
The safety data sheet for phenylboronic acid, which is similar to 4-(2-Thienyl)phenylboronic acid, indicates that it is harmful if swallowed. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. It is recommended to use personal protective equipment and to ensure adequate ventilation .
Future Directions
The Suzuki–Miyaura coupling reaction, which uses 4-(2-Thienyl)phenylboronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that 4-(2-Thienyl)phenylboronic acid will continue to be a valuable reagent in organic synthesis.
properties
IUPAC Name |
(4-thiophen-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEDGSABTJJBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CS2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469807 | |
Record name | 4-(2-Thienyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)phenylboronic acid | |
CAS RN |
362612-66-6 | |
Record name | 4-(2-Thienyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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